Cas no 1361542-78-0 (6-Chloro-3-(2,6-dichlorophenyl)pyridine-2-acetonitrile)

6-Chloro-3-(2,6-dichlorophenyl)pyridine-2-acetonitrile 化学的及び物理的性質
名前と識別子
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- 6-Chloro-3-(2,6-dichlorophenyl)pyridine-2-acetonitrile
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- インチ: 1S/C13H7Cl3N2/c14-9-2-1-3-10(15)13(9)8-4-5-12(16)18-11(8)6-7-17/h1-5H,6H2
- InChIKey: YKWSBGNARYTCTJ-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1C1=CC=C(N=C1CC#N)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 317
- XLogP3: 4.4
- トポロジー分子極性表面積: 36.7
6-Chloro-3-(2,6-dichlorophenyl)pyridine-2-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A026002220-500mg |
6-Chloro-3-(2,6-dichlorophenyl)pyridine-2-acetonitrile |
1361542-78-0 | 97% | 500mg |
1,038.80 USD | 2021-06-08 | |
Alichem | A026002220-1g |
6-Chloro-3-(2,6-dichlorophenyl)pyridine-2-acetonitrile |
1361542-78-0 | 97% | 1g |
1,646.40 USD | 2021-06-08 | |
Alichem | A026002220-250mg |
6-Chloro-3-(2,6-dichlorophenyl)pyridine-2-acetonitrile |
1361542-78-0 | 97% | 250mg |
741.20 USD | 2021-06-08 |
6-Chloro-3-(2,6-dichlorophenyl)pyridine-2-acetonitrile 関連文献
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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6-Chloro-3-(2,6-dichlorophenyl)pyridine-2-acetonitrileに関する追加情報
Introduction to 6-Chloro-3-(2,6-dichlorophenyl)pyridine-2-acetonitrile (CAS No. 1361542-78-0)
6-Chloro-3-(2,6-dichlorophenyl)pyridine-2-acetonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1361542-78-0, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic organic molecule features a pyridine core substituted with chloro and dichlorophenyl groups, making it a valuable intermediate in the synthesis of various biologically active molecules. The structural arrangement of this compound not only underscores its potential utility but also aligns with the growing demand for specialized intermediates in drug discovery.
The molecular structure of 6-Chloro-3-(2,6-dichlorophenyl)pyridine-2-acetonitrile consists of a pyridine ring at its center, which is a common scaffold in many pharmacologically relevant compounds. The presence of chloro substituents at the 6-position and a 2,6-dichlorophenyl group at the 3-position introduces electrophilic centers that can be readily functionalized. This feature makes the compound particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases, including cancer, infectious diseases, and neurological disorders. The versatility of 6-Chloro-3-(2,6-dichlorophenyl)pyridine-2-acetonitrile as a building block has positioned it as a key intermediate in the synthesis of small-molecule inhibitors. For instance, derivatives of this compound have shown promise in inhibiting kinases and other enzymes that play critical roles in disease pathways. The acetonitrile moiety at the 2-position further enhances its reactivity, allowing for nucleophilic substitution reactions that can introduce additional functional groups.
One of the most compelling aspects of 6-Chloro-3-(2,6-dichlorophenyl)pyridine-2-acetonitrile is its role in the development of next-generation agrochemicals. The agrochemical industry is continually seeking innovative solutions to combat pests and improve crop yields sustainably. Pyridine-based compounds have long been recognized for their efficacy in this domain, and modifications such as those present in this molecule can lead to enhanced bioactivity and selectivity. Recent studies have demonstrated that analogs of 6-Chloro-3-(2,6-dichlorophenyl)pyridine-2-acetonitrile exhibit potent activity against certain resistant strains of pests, offering new hope for farmers facing challenges related to pest resistance.
The synthesis of 6-Chloro-3-(2,6-dichlorophenyl)pyridine-2-acetonitrile involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps typically include chlorination reactions to introduce the chloro groups onto the pyridine ring, followed by aromatic substitution to attach the 2,6-dichlorophenyl moiety. The final step often involves nucleophilic addition or substitution to incorporate the acetonitrile group. These synthetic strategies not only showcase the compound's structural complexity but also underscore its synthetic accessibility for researchers aiming to explore its derivatives.
From a medicinal chemistry perspective, the electronic properties of 6-Chloro-3-(2,6-dichlorophenyl)pyridine-2-acetonitrile are particularly noteworthy. The presence of electron-withdrawing chloro groups and the electron-rich pyridine ring create a dynamic interplay that can modulate reactivity and binding affinity. This balance has been exploited by medicinal chemists to design molecules with optimized pharmacokinetic profiles. For example, computational studies have indicated that variations in the substitution pattern around the pyridine ring can significantly influence binding interactions with biological targets.
The growing interest in 6-Chloro-3-(2,6-dichlorophenyl)pyridine-2-acetonitrile is further evidenced by its increasing presence in patent literature and scientific publications. Researchers worldwide are leveraging this compound to develop novel therapeutics with improved efficacy and reduced side effects. Collaborative efforts between academia and industry are driving innovation, with companies investing heavily in exploring its potential applications. This trend reflects the broader shift toward personalized medicine and targeted therapies, where intermediates like 6-Chloro-3-(2,6-dichlorophenyl)pyridine-2-acetonitrile play an indispensable role.
In conclusion, 6-Chloro-3-(2,6-dichlorophenyl)pyridine-2-acetonitrile (CAS No. 1361542-78-0) stands out as a versatile and highly valuable compound in pharmaceutical and agrochemical research. Its unique structural features make it an excellent candidate for synthesizing biologically active molecules with diverse applications. As research continues to uncover new therapeutic possibilities and sustainable agricultural solutions, 6-Chloro-3-(2,6-dichlorophenyl)pyridine-2-acetonitrile will undoubtedly remain at the forefront of chemical innovation.
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